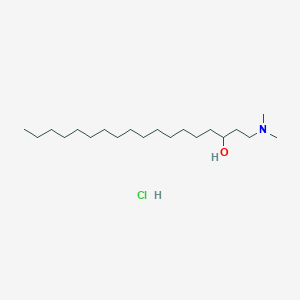
1-(Dimethylamino)octadecan-3-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dimethylamino)octadecan-3-ol;hydrochloride is a chemical compound with a long carbon chain and a dimethylamino group attached to the third carbon atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)octadecan-3-ol;hydrochloride typically involves the reaction of octadecan-3-ol with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
1-(Dimethylamino)octadecan-3-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
1-(Dimethylamino)octadecan-3-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving cell membrane interactions and lipid metabolism.
Industry: The compound is used in the production of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of 1-(Dimethylamino)octadecan-3-ol;hydrochloride involves its interaction with cellular membranes and proteins. The dimethylamino group can form hydrogen bonds and electrostatic interactions with various molecular targets, affecting their function and activity. The long carbon chain allows the compound to integrate into lipid bilayers, influencing membrane fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Dimethylamino)hexadecan-3-ol;hydrochloride
- 1-(Dimethylamino)octadecan-2-ol;hydrochloride
- 1-(Dimethylamino)octadecan-4-ol;hydrochloride
Uniqueness
1-(Dimethylamino)octadecan-3-ol;hydrochloride is unique due to its specific position of the dimethylamino group on the third carbon atom, which influences its chemical reactivity and interaction with biological systems. This positional specificity can result in different biological activities and applications compared to similar compounds with the dimethylamino group at different positions.
Propiedades
Número CAS |
88552-93-6 |
|---|---|
Fórmula molecular |
C20H44ClNO |
Peso molecular |
350.0 g/mol |
Nombre IUPAC |
1-(dimethylamino)octadecan-3-ol;hydrochloride |
InChI |
InChI=1S/C20H43NO.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)18-19-21(2)3;/h20,22H,4-19H2,1-3H3;1H |
Clave InChI |
ORDYSMJTHKDBBM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(CCN(C)C)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14376462.png)
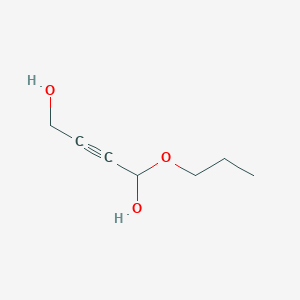
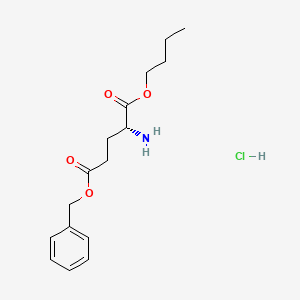
![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-imine](/img/structure/B14376473.png)
![[2-(Methoxymethoxy)hexan-2-yl]benzene](/img/structure/B14376482.png)
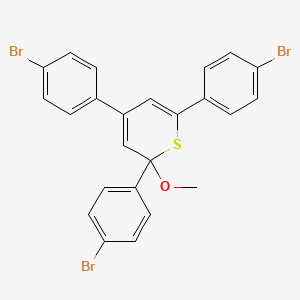
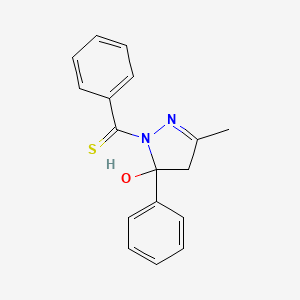
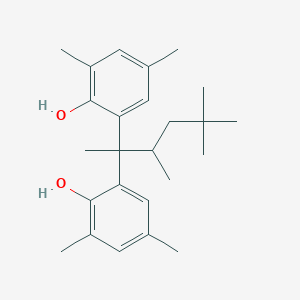
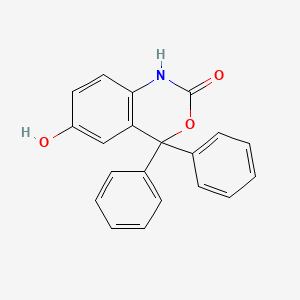
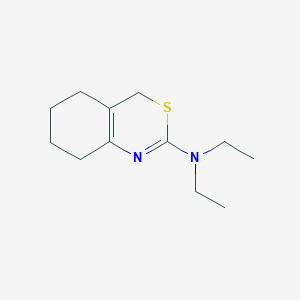
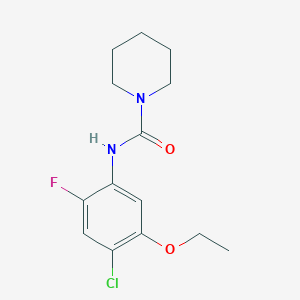
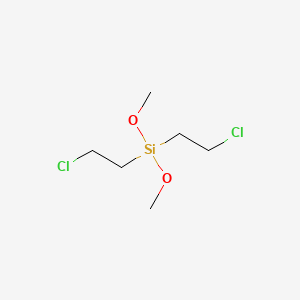
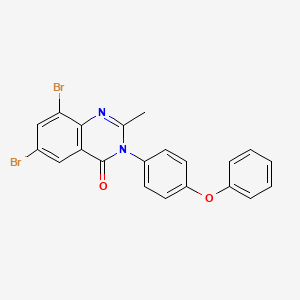
![(2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide](/img/structure/B14376531.png)
